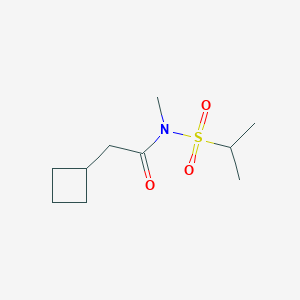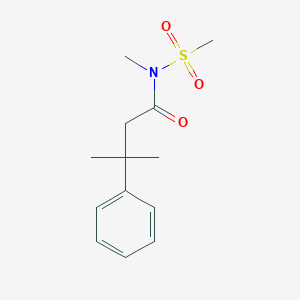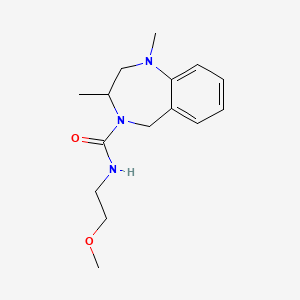
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea, also known as DFO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been found to induce oxidative stress and DNA damage in cancer cells. In Alzheimer's disease, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea binds to amyloid plaques and forms a stable complex that can be detected through imaging techniques.
Biochemical and Physiological Effects
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been found to have low toxicity in vitro and in vivo studies. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for imaging and therapeutic applications in neurological diseases. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been found to have good stability and solubility, which are important properties for drug development.
実験室実験の利点と制限
The advantages of using 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in lab experiments include its high purity, good stability, and low toxicity. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for research on 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea and develop more potent analogs for anticancer activity. In material science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be used as a building block for the synthesis of functionalized polymers and metal-organic frameworks with potential applications in catalysis and sensing. In environmental science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be further developed as a fluorescent probe for detecting heavy metal ions in water. In neurological diseases, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea can be further studied as an imaging and therapeutic agent for detecting and treating amyloid plaques.
合成法
The synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea involves the reaction between 2-fluoroaniline and 3,5-dimethyl-4-isocyanato-oxazole in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in high purity.
科学的研究の応用
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has also been studied for its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease. In material science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In environmental science, 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been used as a fluorescent probe for detecting heavy metal ions in water.
特性
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-8-12(9(2)19-16-8)17(3)13(18)15-11-7-5-4-6-10(11)14/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWORZDOBTWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)


![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)